N-Boc-indole-2-boronic acid
Overview
Description
N-Boc-indole-2-boronic acid is a boron-containing compound that is structurally related to indoles, a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a boronic acid group attached to the second position of the indole ring and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions .
Synthesis Analysis
The synthesis of N-Boc-indole-2-boronic acid and related compounds involves several key steps. One approach starts with N-BOC protected o-iodo aryl amines, which undergo allylation and subsequent palladium-catalyzed ring closure to yield N-BOC protected indoles . Another method involves the direct benzylation of indole 2-boronic acid using a palladium catalyst, which allows for the cross-coupling of substituted indole-2-boronic acids and substituted benzyl bromides to afford aryl(indolo)methanes . Additionally, the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with indol-2-yl-boronic acid has been reported, leading to the synthesis of nonsymmetrical 2,5-disubstituted pyrroles .
Molecular Structure Analysis
The molecular structure of N-Boc-indole-2-boronic acid is influenced by the boronic acid group, which imparts distinct electronic structure and reactivity compared to classic indoles. The "fused" BN indoles, which are related to N-Boc-indole-2-boronic acid, exhibit geometric structure and electrophilic aromatic substitution reactivity similar to indoles but have unique optoelectronic properties due to their hybrid organic/inorganic nature .
Chemical Reactions Analysis
N-Boc-indole-2-boronic acid participates in various chemical reactions due to its boronic acid functionality. It can be used in Rh(III)-catalyzed selective coupling reactions with N-methoxy-1H-indole-1-carboxamide, leading to diverse product formation through C-C and C-C/C-N bond formation . The boronic acid group also accelerates three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Furthermore, the boronic acid moiety can form boronic esters with reducing sugars in water, exhibiting notable selectivity for oligosaccharides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-indole-2-boronic acid are influenced by the presence of the boronic acid group and the Boc protective group. The boronic acid group can react with Lewis bases, such as nitrogen-containing compounds, to form B-N coordination adducts . The Boc group can be readily removed thermally after adsorption on silica, which is useful for subsequent transformations . The boronic acid moiety also exhibits Lewis acidity, which can be modulated by forming boronates with sugars, affecting the pKa and reactivity of the compound .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid (like N-Boc-indole-2-boronic acid) and an organic halide in the presence of a palladium catalyst .
- Methods of Application: The reaction typically involves the use of a palladium catalyst, a base, and a suitable solvent. The boronic acid and the organic halide are then added to the reaction mixture .
- Results or Outcomes: This reaction is widely used in organic synthesis to create biaryl compounds. The yield and efficiency of the reaction can vary depending on the specific reactants and conditions used .
Copper-Catalyzed Trifluoromethylation
- Scientific Field: Organic Chemistry
- Application Summary: Copper-catalyzed trifluoromethylation is a reaction where a trifluoromethyl group is introduced into a molecule using a copper catalyst .
- Methods of Application: The reaction typically involves the use of a copper catalyst, a trifluoromethylating reagent, and a suitable solvent. The boronic acid (like N-Boc-indole-2-boronic acid) is then added to the reaction mixture .
- Results or Outcomes: This reaction is used to introduce trifluoromethyl groups into organic molecules, which can significantly alter their chemical properties. The yield and efficiency of the reaction can vary depending on the specific reactants and conditions used .
Palladium-Catalyzed Benzylation
- Scientific Field: Organic Chemistry
- Application Summary: Palladium-catalyzed benzylation is a reaction where a benzyl group is introduced into a molecule using a palladium catalyst .
- Methods of Application: The reaction typically involves the use of a palladium catalyst, a benzylating reagent, and a suitable solvent. The boronic acid (like N-Boc-indole-2-boronic acid) is then added to the reaction mixture .
- Results or Outcomes: This reaction is used to introduce benzyl groups into organic molecules, which can significantly alter their chemical properties. The yield and efficiency of the reaction can vary depending on the specific reactants and conditions used .
Safety And Hazards
“N-Boc-indole-2-boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of “N-Boc-indole-2-boronic acid” and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs shortly .
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBPSNFXYUOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378354 | |
Record name | N-Boc-indole-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-indole-2-boronic acid | |
CAS RN |
213318-44-6 | |
Record name | N-Boc-indole-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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